Cas no 1993278-93-5 (1,3-Pyrrolidinedicarboxylic acid, 4-(difluoromethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R,4R)-rel-)

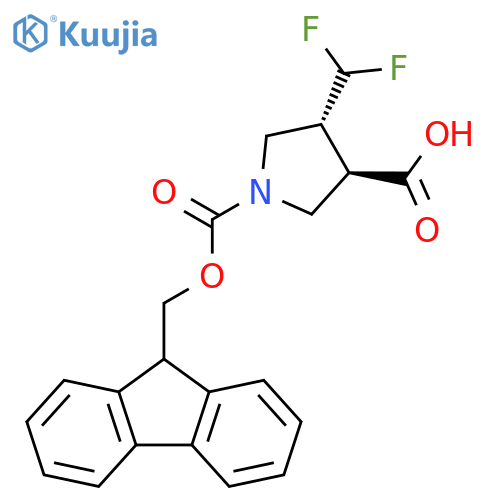

1993278-93-5 structure

商品名:1,3-Pyrrolidinedicarboxylic acid, 4-(difluoromethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R,4R)-rel-

CAS番号:1993278-93-5

MF:C21H19F2NO4

メガワット:387.37667298317

CID:5406866

1,3-Pyrrolidinedicarboxylic acid, 4-(difluoromethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R,4R)-rel- 化学的及び物理的性質

名前と識別子

-

- 1,3-Pyrrolidinedicarboxylic acid, 4-(difluoromethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R,4R)-rel-

-

- インチ: 1S/C21H19F2NO4/c22-19(23)16-9-24(10-17(16)20(25)26)21(27)28-11-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18/h1-8,16-19H,9-11H2,(H,25,26)/t16-,17-/m0/s1

- InChIKey: DUAGREDNWGTDAN-IRXDYDNUSA-N

- ほほえんだ: N1(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)C[C@H](C(F)F)[C@@H](C(O)=O)C1

1,3-Pyrrolidinedicarboxylic acid, 4-(difluoromethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R,4R)-rel- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-717226-0.25g |

rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans |

1993278-93-5 | 95% | 0.25g |

$679.0 | 2023-07-08 | |

| 1PlusChem | 1P02917Y-5g |

rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid,trans |

1993278-93-5 | 95% | 5g |

$4978.00 | 2023-12-19 | |

| 1PlusChem | 1P02917Y-100mg |

rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid,trans |

1993278-93-5 | 95% | 100mg |

$651.00 | 2023-12-19 | |

| 1PlusChem | 1P02917Y-500mg |

rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid,trans |

1993278-93-5 | 95% | 500mg |

$1384.00 | 2023-12-19 | |

| Aaron | AR0291GA-500mg |

rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid,trans |

1993278-93-5 | 95% | 500mg |

$1495.00 | 2025-02-17 | |

| Aaron | AR0291GA-10g |

rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid,trans |

1993278-93-5 | 95% | 10g |

$8134.00 | 2023-12-15 | |

| Aaron | AR0291GA-250mg |

rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid,trans |

1993278-93-5 | 95% | 250mg |

$959.00 | 2025-02-17 | |

| Enamine | EN300-717226-10.0g |

rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans |

1993278-93-5 | 95% | 10.0g |

$5897.0 | 2023-07-08 | |

| Enamine | EN300-717226-5.0g |

rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans |

1993278-93-5 | 95% | 5.0g |

$3977.0 | 2023-07-08 | |

| Enamine | EN300-717226-0.1g |

rac-(3R,4R)-4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans |

1993278-93-5 | 95% | 0.1g |

$476.0 | 2023-07-08 |

1,3-Pyrrolidinedicarboxylic acid, 4-(difluoromethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R,4R)-rel- 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

1993278-93-5 (1,3-Pyrrolidinedicarboxylic acid, 4-(difluoromethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R,4R)-rel-) 関連製品

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 5587-61-1(Triisocyanato(methyl)silane)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量